ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate

Medicinal Chemistry Structure-Activity Relationship Ester Prodrug Design

Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate (CAS 2097976-75-3) offers a unique bifunctional profile: a 4-formyl handle for C-H activation or derivatization, and an ethyl ester for tailored lipophilicity (XLogP3-AA: -0.2). Unlike methyl ester or 4-methyl analogs, this combination enables orthogonal reactivity in PROTAC design, regioselective C-5 arylation, and balanced PK properties for kinase inhibitor SAR. Ideal for programs requiring specific deprotection conditions.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 2097976-75-3
Cat. No. B1485225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate
CAS2097976-75-3
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1C=C(C=N1)C=O
InChIInChI=1S/C9H12N2O3/c1-2-14-9(13)3-4-11-6-8(7-12)5-10-11/h5-7H,2-4H2,1H3
InChIKeyCZKJPOVXEGWRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate (CAS 2097976-75-3): Procurement-Relevant Chemical Identity and Specifications


Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate (CAS 2097976-75-3) is a bifunctional pyrazole derivative with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol [1]. The compound features a 4-formylpyrazole core linked via an N-1 propanoate chain to an ethyl ester terminus . Its computed XLogP3-AA value of -0.2 indicates modest hydrophilic character relative to related ester analogs [1]. This compound belongs to the class of 4-formylpyrazoles, which are recognized as versatile building blocks in organic synthesis, with applications spanning the construction of kinase inhibitor scaffolds, antimicrobial agents, and complex heterocyclic systems [2][3].

Why Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate Cannot Be Freely Substituted with In-Class Analogs


Substitution with closely related pyrazole propanoates is not interchangeable because the combination of (a) the 4-formyl aldehyde handle on the pyrazole ring and (b) the ethyl ester on the propanoate chain creates a specific reactivity profile and downstream synthetic trajectory that diverges from analogs. The 4-formyl group serves as a critical functional handle for condensation, oxidation, reduction, and multicomponent reactions [1], while also acting as a temporary protecting group for regioselective C-5 arylation under palladium catalysis [2]. Simultaneously, the ethyl ester moiety imparts different lipophilicity and stability characteristics compared to methyl ester, tert-butyl ester, or free acid analogs [3][4]. Selecting the methyl ester analog (CAS 1215295-99-0), for instance, alters the downstream deprotection conditions and may affect compound solubility and pharmacokinetic optimization in lead development programs. The evidence below quantifies these differences.

Quantitative Differentiation Evidence: Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate vs. Closest Analogs


Ester Group Comparison: Ethyl Ester vs. Methyl Ester - Impact on Bioactivity in Pyrazole Carboxylate Series

In a comparative SAR study of 3,4-diaryl-1H-pyrazole-5-carboxylates, ethyl esters (compounds 6a–c) demonstrated superior biological activity compared to their corresponding methyl esters (7a–c). This class-level inference suggests that the ethyl ester moiety in the target compound may confer a similar activity advantage over its methyl ester analog (methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate, CAS 1215295-99-0) when incorporated into bioactive pyrazole scaffolds. The ethyl group positively affected compound activity in this structurally analogous system [1].

Medicinal Chemistry Structure-Activity Relationship Ester Prodrug Design

Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester - LogP Difference as a Key Physicochemical Differentiator

The ethyl ester substitution increases lipophilicity relative to the methyl ester analog. The target compound (CAS 2097976-75-3) has a computed XLogP3-AA value of -0.2 [1]. In contrast, the methyl ester analog methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, which contains an additional methyl substituent on the pyrazole ring, exhibits an ACD/LogP of 1.20 . For a more direct comparator, ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate (which replaces the formyl group with a methyl group) has a LogP of 1.43 [2]. These differences in lipophilicity directly impact membrane permeability, oral bioavailability predictions, and formulation requirements in drug discovery programs.

Physicochemical Properties Drug-likeness Lipophilicity Optimization

4-Formyl Group as a Regioselective Directing Group: Enables C-5 Arylation That Non-Formyl Analogs Cannot Achieve

The 4-formyl group on the pyrazole ring functions as a temporary protecting and directing group, enabling regioselective palladium-catalyzed direct arylation exclusively at the C-5 position [1]. This reaction proceeds in moderate to high yields using 2 mol% Pd(OAc)₂ with various aryl bromides. In contrast, the non-formyl analog ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate lacks this directing capability, resulting in different reactivity and potentially non-selective arylation products . The formyl group can subsequently be removed via a straightforward reaction or transformed into other functional groups, providing synthetic flexibility not available with methyl- or hydrogen-substituted analogs.

Synthetic Methodology C-H Functionalization Palladium Catalysis

Downstream Derivatization Capacity: 4-Formyl Group Enables Access to Four Distinct Functionalized Pyrazole Series

The 4-formyl aldehyde moiety in the target compound can be directly converted into at least four distinct functional groups: carboxylic acid (oxidation), hydroxymethyl (reduction), cyano, and carbothioamide derivatives [1][2]. In a systematic study of 4-functionalized pyrazoles, aldehyde intermediates were converted to carboxylic acids 9, cyano compounds 10, and carbothioamides 11 using established procedures. The resulting pyrazole-4-carboxylic acids and carbothioamides were then evaluated for antibacterial and antifungal activity, with compounds 9e, 11b, and 11f exhibiting moderate antibacterial activity against Gram-positive bacteria, and 9g showing moderate antifungal activity [2]. Analogs lacking the 4-formyl group (such as 4-methyl or unsubstituted pyrazoles) cannot access this range of derivatives without additional synthetic steps.

Chemical Transformations Library Synthesis Aldehyde Chemistry

Molecular Weight and Rotatable Bond Count Comparison: Ethyl Ester vs. Tert-Butyl Ester vs. Free Acid Analogs

The target compound (MW = 196.20 g/mol, rotatable bonds = 6) [1] occupies a distinct physicochemical space compared to its closest ester analogs. The tert-butyl ester analog tert-butyl 3-(3-formylpyrazol-1-yl)propanoate (CAS 2490404-59-4) has MW = 224.26 g/mol , representing a 14% increase in molecular weight. The free acid analog 2-(4-formyl-1H-pyrazol-1-yl)acetic acid (CAS 1273318-62-9) has MW = 154.12 g/mol , 21% lower. The methyl ester analog methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate (CAS 1215295-99-0) has MW = 182.18 g/mol , 7% lower. These differences in molecular weight and rotatable bond count (ethyl ester: 6; methyl ester: 5; tert-butyl ester: variable) impact compliance with lead-likeness filters (Rule of Three) and fragment-based design guidelines.

Molecular Properties Lead-likeness Fragment-based Design

Kinase Inhibitor Scaffold Relevance: 4-Formylpyrazole Derivatives in Clinically Validated Kinase Programs

The pyrazole scaffold is a privileged structure in kinase inhibitor development, with 8 of the 74 FDA-approved small molecule kinase inhibitors containing an unfused pyrazole ring (Avapritinib, Asciminib, Crizotinib, Encorafenib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Ruxolitinib) [1]. More specifically, 4-formylpyrazoles serve as key precursors for the synthesis of kinase inhibitor libraries. In a series of pyrazole compounds targeting FPR1 (formyl peptide receptor-1), the lead compound ICT12035 demonstrated an IC50 of 30 nM in a calcium mobilization assay and arrested tumor growth in an in vivo animal model [2]. While the target compound itself is an intermediate rather than a final inhibitor, its 4-formylpyrazole core with propanoate ester linkage matches the structural motif found in pyrazol-1-yl-propanamide SARDs (selective androgen receptor degraders) that exhibited 80% tumor growth inhibition in enzalutamide-resistant prostate cancer xenografts [3].

Kinase Inhibition Drug Discovery Oncology

Optimal Scientific and Industrial Applications for Ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate Procurement


Medicinal Chemistry: Kinase Inhibitor Lead Generation and SAR Exploration

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can employ this compound as a versatile building block for constructing pyrazole-containing inhibitor libraries. The 4-formyl group enables Schiff base formation, reductive amination, or conversion to carboxylic acid/cyano derivatives for systematic SAR studies [1][2]. The ethyl ester propanoate linker provides a balanced lipophilicity profile (XLogP3-AA = -0.2) suitable for oral bioavailability optimization [3]. This scaffold is particularly relevant given that 8 FDA-approved kinase inhibitors contain unfused pyrazole rings, validating this chemotype for oncology and inflammation targets [4]. For programs targeting kinases such as FLT3, JAK2, or VEGFR-2, pyrazole-based inhibitors have demonstrated potent and selective activity [5]. The compound's molecular weight (196.20 g/mol) and rotatable bond count (6) position it favorably for lead-likeness compliance [3].

Synthetic Methodology: Regioselective C-H Functionalization via Palladium Catalysis

Synthetic chemistry groups investigating C-H activation methodologies can utilize the 4-formyl group as a temporary directing/protecting group for regioselective C-5 arylation [1]. Under palladium catalysis (2 mol% Pd(OAc)₂), the formyl group directs arylation exclusively to the C-5 position with moderate to high yields using diverse aryl bromides [1]. This methodology offers advantages over non-directing analogs (such as 4-methyl or 4-unsubstituted pyrazoles) that yield non-selective product mixtures . The formyl group can subsequently be removed or transformed into other functional groups (carboxylic acid, hydroxymethyl, cyano, carbothioamide), providing a flexible synthetic platform [2]. This application is particularly valuable for late-stage diversification of pyrazole-containing complex molecules.

Antimicrobial Agent Discovery: Construction of 4-Functionalized Pyrazole Libraries

Research groups pursuing novel antimicrobial agents can leverage this compound as a key intermediate for generating 4-functionalized pyrazole derivatives. In a validated workflow, the 4-formyl aldehyde moiety was converted to carboxylic acids, cyano compounds, and carbothioamides, yielding compounds with moderate antibacterial activity against Gram-positive bacteria (S. aureus, B. subtilis) and antifungal activity against A. niger and A. flavus [2]. Notably, 1,3-diaryl-4-formylpyrazole derivatives bearing rhodanine-3-fatty acid moieties exhibited MIC values of 2 μg/mL against methicillin-resistant S. aureus (MRSA), demonstrating stronger antibacterial activity than control compounds [6]. The ethyl ester propanoate chain may be hydrolyzed to the free acid or transesterified as needed, offering additional derivatization flexibility [7].

Chemical Biology: Development of Pyrazole-Based Chemical Probes and PROTACs

Chemical biology laboratories developing targeted protein degradation (PROTAC) molecules or chemical probes can utilize this compound's bifunctional nature for linker attachment. The ethyl ester propanoate chain provides a flexible linker of 3-carbon length terminating in a carboxylate that can be activated for amide coupling to E3 ligase ligands or affinity tags. Simultaneously, the 4-formyl group offers an orthogonal reactive handle for attachment to target-binding warheads via reductive amination or hydrazone formation [1]. This orthogonal reactivity profile (ester for one conjugation, aldehyde for another) is not available in analogs lacking the formyl group (e.g., ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate) . The compound's computed properties (0 hydrogen bond donors, 4 hydrogen bond acceptors) [3] may facilitate cell permeability in probe molecules. For PROTAC development programs, pyrazole-based androgen receptor degraders have demonstrated promising in vivo efficacy with 80% tumor growth inhibition [8].

Quote Request

Request a Quote for ethyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.